molecular formula C36H81N2O8P B12695915 Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate CAS No. 85006-11-7

Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate

Cat. No.: B12695915
CAS No.: 85006-11-7
M. Wt: 701.0 g/mol
InChI Key: WUXDHWTZIQJMSE-UHFFFAOYSA-L
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Description

Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate is a quaternary ammonium phosphate surfactant characterized by a complex amphiphilic structure. Its molecular architecture comprises two (2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium cations paired with a hydrogen phosphate anion. This compound is notable for its dual hydroxyl groups and long alkyl chain (tetradecyl), which enhance its solubility in polar solvents and its ability to form stable micelles. It is primarily utilized in industrial and cosmetic applications as an antistatic agent, surfactant, and stabilizer due to its ionic nature and surface-active properties .

Properties

CAS No.

85006-11-7

Molecular Formula

C36H81N2O8P

Molecular Weight

701.0 g/mol

IUPAC Name

hydrogen phosphate;2-hydroxyethyl-(2-hydroxytetradecyl)-dimethylazanium

InChI

InChI=1S/2C18H40NO2.H3O4P/c2*1-4-5-6-7-8-9-10-11-12-13-14-18(21)17-19(2,3)15-16-20;1-5(2,3)4/h2*18,20-21H,4-17H2,1-3H3;(H3,1,2,3,4)/q2*+1;/p-2

InChI Key

WUXDHWTZIQJMSE-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC(C[N+](C)(C)CCO)O.CCCCCCCCCCCCC(C[N+](C)(C)CCO)O.OP(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate typically involves the reaction of dimethylamine with 2-chloroethanol and tetradecyl alcohol in the presence of a base. The resulting intermediate is then reacted with phosphoric acid to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Contradictions : While and highlight the catalytic superiority of bromide counterions, emphasizes the target compound’s biocompatibility, suggesting context-dependent utility.
  • Gaps: Direct comparative studies on hydroxytetradecyl vs.

Biological Activity

Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial applications and drug delivery systems. Its unique structure, characterized by hydroxyethyl groups and a long-chain tetradecyl moiety, contributes to its surfactant properties and biological interactions.

  • Molecular Formula : C40_{40}H89_{89}N2_2O8_8P
  • Molecular Weight : 757.117 g/mol
  • CAS Number : 85006-13-9

This compound exhibits amphiphilic characteristics, allowing it to interact effectively with biological membranes.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. The quaternary ammonium structure facilitates interactions with microbial membranes, leading to:

  • Membrane Disruption : The compound disrupts the integrity of microbial cell membranes, causing cell lysis.
  • Broad-Spectrum Activity : Effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLMembrane disruption
Staphylococcus aureus16 µg/mLMembrane disruption
Pseudomonas aeruginosa64 µg/mLMembrane disruption

Drug Delivery Applications

The compound's ability to encapsulate therapeutic agents enhances its potential in drug delivery systems. Its cationic nature promotes strong electrostatic interactions with negatively charged surfaces, facilitating cellular uptake.

Case Study: Lipid Nanoparticles for RNA Delivery

A study explored the use of this compound in lipid nanoparticles designed for delivering RNA polynucleotides. The findings highlighted:

  • Enhanced Delivery Efficiency : The compound improved the encapsulation efficiency of RNA molecules.
  • Biocompatibility : Demonstrated low cytotoxicity in vitro, making it suitable for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrostatic Interactions : Strong binding to negatively charged components of microbial membranes.
  • Hydrophobic Interactions : The long-chain tetradecyl moiety enhances membrane penetration.
  • Hydrolysis : In aqueous environments, the compound can undergo hydrolysis, releasing active dimethylammonium ions.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, consider the following table:

Table 2: Comparison of Quaternary Ammonium Compounds

Compound NameStructure CharacteristicsAntimicrobial Activity
This compoundHydroxyethyl and long-chain tetradecyl groupsHigh
Benzalkonium chlorideAlkyl chain with aromatic ringModerate
Cetyltrimethylammonium bromideLong alkyl chain with quaternary ammonium groupHigh

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm structural integrity, including quaternary ammonium and phosphate groups. High-performance liquid chromatography (HPLC) with a dibutylammonium phosphate buffer system (as described in pharmacopeial methods) ensures purity assessment . Mass spectrometry (MS) further validates molecular weight and ion fragmentation patterns. For stability studies, monitor degradation products under varying pH and temperature using accelerated stability protocols .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with strong oxidizers (e.g., peroxides) and incompatible materials like reactive metals. Use inert atmospheres (e.g., nitrogen) for long-term storage. Regularly validate storage conditions via thermal gravimetric analysis (TGA) to detect moisture absorption or decomposition .

Q. What are the primary applications of this compound in laboratory research?

  • Methodological Answer : Its amphiphilic structure suggests utility in membrane studies (e.g., lipid bilayer stabilization) and as a phase-transfer catalyst in biphasic reactions. It may also serve as a surfactant in nanoparticle synthesis or a buffer component in enzymatic assays, leveraging its phosphate group’s pH buffering capacity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Employ a stepwise quaternization reaction:

React 2-hydroxytetradecyl bromide with dimethylamine to form the tertiary amine.

Quaternize with 2-hydroxyethyl bromide under controlled pH (7–8) to minimize side reactions.

Perform ion exchange with hydrogen phosphate using column chromatography (e.g., silica gel with tetramethylammonium hydroxide buffer) .
Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., acetonitrile/water gradients) to reduce byproducts .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent stability studies using dynamic light scattering (DLS) to monitor aggregation and UV-Vis spectroscopy to track phosphate group hydrolysis. Compare degradation kinetics at pH 4–9 using Arrhenius modeling. Cross-validate with ³¹P NMR to identify hydrolysis products (e.g., inorganic phosphate vs. ester derivatives) .

Q. How can this compound be integrated into advanced separation technologies (e.g., membrane-based systems)?

  • Methodological Answer : Functionalize polymeric membranes with this compound via covalent grafting (e.g., epoxy-amine coupling) to enhance hydrophilicity and ion selectivity. Evaluate performance in forward osmosis or electrodialysis using impedance spectroscopy and ion flux measurements. Compare with commercial membranes (e.g., cellulose acetate) to benchmark efficiency .

Q. What mechanistic insights can be gained from studying its interactions with biomolecules?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with phospholipids or proteins. Molecular dynamics (MD) simulations can model interactions at the atomic level, focusing on hydrogen bonding between phosphate groups and lysine residues. Validate with circular dichroism (CD) to detect conformational changes in proteins .

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